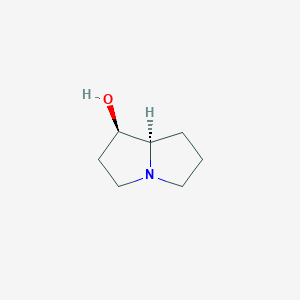

(1r,7Ar)-hexahydro-1h-pyrrolizin-1-ol

Description

Structural Classification within Pyrrolizidine (B1209537) Alkaloids

Pyrrolizidine alkaloids (PAs) are a large group of over 660 identified compounds, primarily synthesized by plants as a defense mechanism. nih.govwikipedia.org They are broadly classified based on the chemical structure of their constituent parts: a necine base and one or more necic acids. nih.govphytolab.com The necine base is the hexahydro-1H-pyrrolizine core, which can be either saturated or unsaturated. nih.gov

The classification system primarily divides PAs into four main types based on the necine base structure: retronecine-type, heliotridine-type, otonecine-type, and platynecine-type. nih.gov

Unsaturated Necine Bases : Retronecine (B1221780), heliotridine, and otonecine types feature a double bond at the 1,2-position of the pyrrolizidine ring. nih.gov Retronecine and heliotridine are diastereomers, differing only in the stereochemistry at the C-7 position. nih.gov The majority of known PAs possess these unsaturated bases. wikipedia.org

Saturated Necine Bases : The platynecine-type PAs are characterized by a fully saturated pyrrolizidine core. nih.gov (1r,7Ar)-hexahydro-1H-pyrrolizin-1-ol, as its name "hexahydro" implies, is a derivative of this saturated scaffold. PAs of the platynecine-type are generally considered to be the least toxic of the pyrrolizidine alkaloids due to this saturation. phytolab.com

PAs are further categorized by the nature of their esterification. They can be monoesters, open-chain diesters, or macrocyclic diesters, where a dicarboxylic acid esterifies two hydroxyl groups on the necine base, forming a large ring. phytolab.com Based on taxonomic occurrence and ester structure, they are also grouped into classes such as Senecionine-type (typically cyclic diesters), Monocrotaline-type, and Lycopsamine-type (open mono- or diesters). phytolab.com this compound is a necine base itself, specifically a saturated amino alcohol, and serves as a building block for more complex platynecine-type alkaloids. nih.gov

Stereochemical Complexity of Hexahydro-1H-pyrrolizin-1-ol Isomers

The structure of hexahydro-1H-pyrrolizin-1-ol contains multiple stereocenters, leading to the possibility of several different stereoisomers. The stereochemistry is defined by the spatial arrangement of the atoms at these chiral centers. The specific name this compound denotes a single, defined stereoisomer.

The key stereocenters in the hexahydro-1H-pyrrolizin-1-ol molecule are:

C-1 : The carbon atom bearing the hydroxyl (-OH) group. Its configuration can be either (R) or (S).

C-7a : The bridgehead carbon atom bonded to a hydrogen. Its configuration can also be (R) or (S). This is also referred to as the H-8 position in some literature.

C-7 : While not explicitly defined in the name of the parent alcohol, substitution at this position is common in many PAs and introduces another stereocenter (e.g., in retronecine and heliotridine). nih.gov

The designation (1r,7Ar) indicates the relative stereochemistry between the hydroxyl group at position 1 and the hydrogen atom at the bridgehead position 7a. The existence of multiple stereocenters means that hexahydro-1H-pyrrolizin-1-ol can exist as various diastereomers and enantiomers. For instance, changing the configuration at C-1 from (R) to (S) while keeping C-7a as (R) would result in the diastereomer (1s,7Ar)-hexahydro-1h-pyrrolizin-1-ol. The synthesis and separation of these individual isomers are significant challenges in organic chemistry, often requiring stereospecific synthetic routes or chiral resolution techniques. rsc.org The precise stereochemistry is crucial as it dictates the molecule's three-dimensional shape, which in turn influences its biological interactions and properties.

| Identifier | Value |

|---|---|

| IUPAC Name | This compound |

| Chemical Formula | C₇H₁₃NO uni.lu |

| Monoisotopic Mass | 127.09972 Da uni.lu |

| InChIKey | UCQIGQBEAGJWTF-UHFFFAOYSA-N uni.lu |

Structure

3D Structure

Properties

IUPAC Name |

(1R,8R)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO/c9-7-3-5-8-4-1-2-6(7)8/h6-7,9H,1-5H2/t6-,7-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCQIGQBEAGJWTF-RNFRBKRXSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(CCN2C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]2[C@@H](CCN2C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501271405 | |

| Record name | rel-(1R,7aR)-Hexahydro-1H-pyrrolizin-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501271405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14174-84-6 | |

| Record name | rel-(1R,7aR)-Hexahydro-1H-pyrrolizin-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14174-84-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | rel-(1R,7aR)-Hexahydro-1H-pyrrolizin-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501271405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthetic Pathways of Hexahydro 1h Pyrrolizine Analogues

Proposed Biogenetic Routes to the Pyrrolizidine (B1209537) Ring System

The biosynthesis of the pyrrolizidine ring system, the core of necine bases, begins with precursors from primary metabolism. nih.gov Early feeding experiments using radiolabeled compounds identified the polyamines putrescine and spermidine (B129725), which are derived from the amino acid arginine, as the fundamental building blocks. nih.govnih.gov

The first committed step in the pathway is the formation of the symmetrical polyamine, homospermidine. nih.govnih.govresearchgate.net This key intermediate is formed from putrescine and the aminobutyl moiety of spermidine. nih.gov While initial theories suggested the condensation of two molecules of putrescine, later studies clarified that spermidine acts as the donor of one aminobutyl group to a molecule of putrescine, releasing 1,3-diaminopropane (B46017) in the process. nih.govresearchgate.net

Once formed, homospermidine undergoes a series of oxidative and cyclization reactions to generate the pyrrolizidine nucleus. nih.gov This process is proposed to proceed through the following key steps:

Oxidation: Homospermidine is oxidized, likely by copper-dependent diamine oxidases, to form the dialdehyde (B1249045) intermediate, 4,4´-iminodibutanal. nih.gov

Cyclization: This dialdehyde undergoes a spontaneous intramolecular cyclization (a Mannich-type reaction) to yield a Schiff base, which then forms the pyrrolizidine-1-carbaldehyde (also known as 1-formylpyrrolizidine). nih.govpsu.edu

Reduction: The aldehyde is subsequently reduced, likely by an alcohol dehydrogenase, to produce the saturated 1-hydroxymethylpyrrolizidines. nih.gov

This sequence leads to the formation of two primary stereoisomers of 1-hydroxymethylpyrrolizidine: trachelanthamidine (B129624) and isoretronecanol (B1229980). psu.edursc.org The stereochemical outcome of the reduction of the 1-formylpyrrolizidine intermediate appears to be a key diverging point in the biosynthesis of different types of necine bases. rsc.orgrsc.org For instance, studies have shown that trachelanthamidine is an efficient precursor for necine bases like retronecine (B1221780), while isoretronecanol is more readily incorporated into rosmarinecine. rsc.orgrsc.org The compound (1R,7aR)-hexahydro-1H-pyrrolizin-1-ol, known as trachelanthamidine, is thus a direct product of this core biosynthetic pathway. rsc.orgrsc.org

Table 1: Proposed Steps in the Biogenesis of the Pyrrolizidine Ring System

| Step | Precursor(s) | Intermediate(s) | Product(s) | Proposed Enzyme Class |

|---|---|---|---|---|

| 1 | Putrescine, Spermidine | - | Homospermidine, 1,3-Diaminopropane | Synthase (Homospermidine Synthase) |

| 2 | Homospermidine | 4,4´-Iminodibutanal | Pyrrolizidine-1-carbaldehyde | Oxidase (Diamine Oxidase) |

| 3 | Pyrrolizidine-1-carbaldehyde | - | 1-Hydroxymethylpyrrolizidines (e.g., Trachelanthamidine) | Reductase (Alcohol Dehydrogenase) |

Key Enzymatic Steps in Pyrrolizidine Alkaloid Biosynthesis

Homospermidine Synthase (HSS):

Function: HSS (EC 2.5.1.44) catalyzes the NAD+-dependent transfer of an aminobutyl group from spermidine to putrescine, yielding homospermidine. nih.govresearchgate.net This reaction commits metabolites to the PA biosynthetic pathway. oup.com

Evolutionary Origin: Genetic studies have revealed that HSS evolved from deoxyhypusine (B1670255) synthase (DHS), an essential enzyme in primary metabolism responsible for the post-translational modification of eukaryotic initiation factor 5A (eIF5A). nih.govnih.govoup.compnas.org Sequence comparisons show that the HSS gene arose from a duplication of the ancestral DHS gene, representing a clear case of evolutionary recruitment of a primary metabolism gene for a role in secondary metabolism. nih.govpnas.org

Regulation: HSS is considered a key regulatory point controlling the total amount of PAs produced in a plant, as its products are not known to undergo significant turnover except for diversification into various alkaloid structures. nih.gov The expression of HSS is often tissue-specific, with studies showing it can be localized exclusively in the roots, shoots, or both, depending on the plant species. oup.com

Beyond HSS, other enzymes are believed to be critical for the subsequent steps, although they are less well characterized. nih.gov

Putative Downstream Enzymes:

Diamine Oxidases: Copper-dependent diamine oxidases are proposed to catalyze the oxidative deamination of the primary amino groups of homospermidine to form the dialdehyde intermediate necessary for cyclization. nih.gov

Alcohol Dehydrogenases/Reductases: The final reduction of pyrrolizidine-1-carbaldehyde to form trachelanthamidine and its stereoisomers is likely carried out by one or more reductases, possibly belonging to the alcohol dehydrogenase family. nih.gov The stereospecificity of this reduction is crucial in determining the type of necine base that is ultimately formed. psu.edursc.org

The continued identification and characterization of these and other enzymes, such as the acyltransferases responsible for esterifying the necine base with necic acids, will provide a more complete understanding of the intricate enzymatic machinery behind the biosynthesis of hexahydro-1H-pyrrolizine analogues. nih.gov

Table 2: Characterized and Proposed Enzymes in Pyrrolizidine Alkaloid Biosynthesis

| Enzyme | Abbreviation | EC Number | Substrate(s) | Product(s) | Cofactor(s) | Role |

|---|---|---|---|---|---|---|

| Homospermidine Synthase | HSS | 2.5.1.44 | Putrescine, Spermidine | Homospermidine | NAD+ | First committed step in PA biosynthesis. nih.govresearchgate.net |

| Diamine Oxidase | - | - | Homospermidine | 4,4´-Iminodibutanal | Copper | Proposed oxidation leading to cyclization precursor. nih.gov |

| Alcohol Dehydrogenase | - | - | Pyrrolizidine-1-carbaldehyde | 1-Hydroxymethylpyrrolizidine | - | Proposed reduction to form the necine base alcohol. nih.gov |

Table 3: Mentioned Chemical Compounds

| Compound Name | Synonym(s) |

|---|---|

| This compound | Trachelanthamidine, (1R,7aS)-Hexahydro-1H-pyrrolizine-1-methanol |

| Arginine | - |

| Putrescine | - |

| Spermidine | - |

| Homospermidine | - |

| 1,3-Diaminopropane | - |

| 4,4´-Iminodibutanal | - |

| Pyrrolizidine-1-carbaldehyde | 1-Formylpyrrolizidine |

| 1-Hydroxymethylpyrrolizidine | - |

| Isoretronecanol | - |

| Retronecine | - |

| Rosmarinecine | - |

Structural Elucidation and Spectroscopic Characterization Techniques

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The covalent bonds within a molecule vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at frequencies corresponding to these vibrations. This absorption is recorded on an IR spectrum, which plots absorbance or transmittance against wavenumber (cm⁻¹).

For (1R,7aR)-hexahydro-1H-pyrrolizin-1-ol, the key functional groups are the hydroxyl (-OH) group and the tertiary amine (N) within the saturated bicyclic pyrrolizidine (B1209537) core. The expected characteristic absorption bands in its IR spectrum would allow for the confirmation of these groups.

Key Research Findings:

O-H Stretching: The presence of the hydroxyl group would be indicated by a strong, broad absorption band in the region of 3400-3200 cm⁻¹. This broadening is a result of intermolecular hydrogen bonding between molecules.

C-H Stretching: The stretching vibrations of the C-H bonds in the saturated rings would appear as strong, sharp peaks in the 3000-2850 cm⁻¹ region. youtube.com

C-O Stretching: A distinct band corresponding to the stretching vibration of the carbon-oxygen single bond of the secondary alcohol is expected to appear in the 1100-1000 cm⁻¹ range.

C-N Stretching: The stretching of the carbon-nitrogen bonds of the tertiary amine would typically result in medium to weak bands in the fingerprint region, around 1250-1020 cm⁻¹.

N-H Bending (if protonated): While the molecule is a tertiary amine, if analyzed in a protonated state, a broad N-H stretching band could appear around 2700-2250 cm⁻¹.

Interactive Data Table: Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Hydroxyl (-OH) | O-H Stretch | 3400 - 3200 | Strong, Broad |

| Alkane (C-H) | C-H Stretch | 3000 - 2850 | Strong, Sharp |

| Secondary Alcohol (C-O) | C-O Stretch | 1100 - 1000 | Medium |

| Tertiary Amine (C-N) | C-N Stretch | 1250 - 1020 | Medium to Weak |

Chiroptical Methods for Absolute Configuration Determination

The absolute configuration of a chiral molecule, which describes the precise three-dimensional arrangement of its atoms, cannot be determined by techniques like NMR or standard IR spectroscopy. For this, chiroptical methods, which rely on the differential interaction of chiral molecules with polarized light, are essential. mdpi.com The primary techniques used for this purpose are Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD).

The determination of the absolute configuration of this compound would involve comparing the experimentally measured chiroptical spectrum with a spectrum predicted by quantum chemical calculations. nih.gov

Methodology:

Experimental Measurement: A solution of the purified compound is analyzed using a VCD or ECD spectrometer. The instrument measures the differential absorption of left and right circularly polarized light, resulting in a spectrum with positive and negative bands (Cotton effects).

Computational Modeling: The structure of one enantiomer (e.g., the (1R,7aR) configuration) is modeled using computational chemistry software. The theoretical VCD or ECD spectrum for this specific stereoisomer is then calculated using methods like Density Functional Theory (DFT). nih.govresearchgate.net

Spectral Comparison: The experimental spectrum is compared to the computationally predicted spectrum.

If the experimental spectrum matches the calculated spectrum for the (1R,7aR) enantiomer, the absolute configuration is confirmed.

If the experimental spectrum is a mirror image of the calculated one, the compound is the opposite enantiomer, (1S,7aS).

Research Findings in Related Compounds:

Studies on various pyrrolizidine alkaloids have demonstrated the utility of chiroptical methods. rsc.org The circular dichroism curves of numerous alkaloids and their constituent necine bases have been measured and analyzed in relation to the nature and position of their chromophores. rsc.org For saturated necine bases like this compound, the chromophores are not as strong as in their unsaturated counterparts, making VCD a particularly suitable technique. VCD measures chirality based on vibrational transitions throughout the mid-IR region, providing a rich source of stereochemical information. wikipedia.orgnih.gov

Vibrational Optical Activity (VOA) techniques, which include VCD, have become a powerful and reliable alternative to X-ray crystallography for determining the absolute configuration of molecules in solution. nih.gov This is especially valuable when suitable crystals for X-ray analysis cannot be obtained.

Interactive Data Table: Chiroptical Methods for Stereochemical Analysis

| Technique | Principle | Application to this compound | Key Advantage |

| Vibrational Circular Dichroism (VCD) | Differential absorption of left vs. right circularly polarized infrared light during vibrational transitions. wikipedia.org | Determination of absolute configuration by comparing experimental spectrum to DFT-calculated spectrum. | Provides detailed stereochemical information for molecules in solution, even without strong UV-Vis chromophores. nih.gov |

| Electronic Circular Dichroism (ECD) | Differential absorption of left vs. right circularly polarized UV-Vis light during electronic transitions. | Can be used if suitable chromophores are present or can be introduced chemically. | Highly sensitive, requires very small amounts of sample. |

| Optical Rotatory Dispersion (ORD) | Measures the change in the angle of plane-polarized light as a function of wavelength. | Provides confirmation of chirality and can be correlated with absolute configuration. | A classical method that complements CD data. |

Analytical Chemistry Methodologies for Pyrrolizidine Alkaloid Analysis

Chromatographic Separation Techniques

Chromatographic techniques are the cornerstone for the separation of PAs from complex sample extracts. nih.gov The choice of technique depends on the physicochemical properties of the target alkaloids, such as their polarity and volatility. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most widely employed methods for the analysis of these compounds. up.ac.za

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is the most common technique for the analysis of PAs due to its stability, reproducibility, and suitability for non-volatile and thermally labile compounds like PA N-oxides. nih.govmdpi.com Reversed-phase (RP-HPLC) is the predominant mode of separation, typically utilizing C18 columns. mdpi.combund.de

The separation is achieved by using a mobile phase gradient, commonly consisting of acidified water and an organic solvent like methanol or acetonitrile. mdpi.combund.de Additives such as formic acid or ammonium formate are frequently included in the mobile phase to improve peak shape and enhance ionization for subsequent mass spectrometry detection by ensuring the analytes are protonated. mdpi.com The chromatographic conditions can be optimized to achieve separation of critical isomeric pairs, such as lycopsamine and intermedine. mdpi.com

Table 1: Typical HPLC Parameters for Pyrrolizidine (B1209537) Alkaloid Separation

| Parameter | Description | Source |

|---|---|---|

| Column | X-Bridge C18 (100 mm × 2.1 mm, 3.5 μm) or Gemini NX-C18 (150 mm x 4.6 mm, 3 µm) | nih.govmdpi.com |

| Mobile Phase A | Aqueous 5 mM ammonium formate and 0.1% formic acid | mdpi.com |

| Mobile Phase B | 95% methanol with 5 mM ammonium formate and 0.1% formic acid or Methanol/Acetonitrile mixture | nih.govmdpi.com |

| Flow Rate | 0.3 - 0.6 mL/min | nih.govmdpi.com |

| Column Temperature | 30 - 40 °C | nih.govmdpi.com |

Gas Chromatography (GC) Applications

Gas Chromatography (GC) is another valuable technique for the quantitative analysis of PAs. up.ac.za However, due to the low volatility and high polarity of most PAs, derivatization is often a necessary step prior to analysis. mdpi.com GC methods are particularly useful for separating chiral compounds when specialized stationary phases are used. gcms.cz Capillary columns with derivatized cyclodextrin stationary phases are effective for resolving enantiomers of various compounds, a principle applicable to the stereoisomers of PAs. gcms.cz

The selection of the capillary column is critical for achieving the desired separation. Mid-polar phases are commonly used for the analysis of alkaloids. mdpi.com Despite the requirement for derivatization, GC can offer high resolution and is a robust technique for certain PA analyses. up.ac.za

Table 2: General Gas Chromatography (GC) Parameters for Alkaloid Analysis

| Parameter | Description | Source |

|---|---|---|

| Column | Capillary columns (e.g., BP-5, 30 m × 0.32 mm i.d., 0.25 μm) | mdpi.com |

| Stationary Phase | Often mid-polar phases or specialized chiral phases (e.g., derivatized β-cyclodextrins) | gcms.czmdpi.com |

| Carrier Gas | Helium | mdpi.com |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | mdpi.com |

| Sample Preparation | Derivatization is often required to increase volatility. | mdpi.com |

Hyphenated Techniques for Comprehensive Profiling

Hyphenated techniques, which couple a separation method with a spectroscopic detection technique, are essential for the comprehensive analysis of PAs in complex mixtures. springernature.com These methods provide not only retention time data but also structural information, allowing for confident identification and quantification of target compounds. springernature.com The coupling of liquid or gas chromatography with mass spectrometry is the most powerful and widely used approach in PA analysis. mdpi.com

LC-MS/MS and GC-MS for Pyrrolizidine Metabolite Identification

The combination of chromatography with mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), is the gold standard for the determination of PAs. mdpi.commdpi.com Techniques like LC-MS/MS offer high sensitivity and selectivity, enabling the detection of trace levels of PAs in various food matrices. nih.govmdpi.com

In MS/MS analysis, a specific parent ion (precursor ion) corresponding to the PA of interest is selected and fragmented to produce characteristic daughter ions (product ions). This process, known as multiple reaction monitoring (MRM), significantly reduces matrix interference and allows for accurate quantification. acs.org For many unsaturated PAs, fragmentation of the necine base yields common product ions at m/z 120 and 138, which can be used for screening unknown PAs. up.ac.zaacs.org GC-MS is also widely used, especially for screening purposes in post-mortem blood analysis for various basic drugs, including alkaloids. mdpi.com

Table 3: Common Mass Spectrometry Transitions for Pyrrolizidine Alkaloid Screening

| Alkaloid Type | Precursor Ion | Characteristic Product Ion(s) | Source |

|---|---|---|---|

| Open-chain mono- and diesters | [M+H]⁺ | m/z 120 | acs.org |

| Cyclic diesters | [M+H]⁺ | m/z 120 | acs.org |

| Cyclic diester N-oxides | [M+H]⁺ | m/z 120 | acs.org |

LC-NMR for Structural Confirmation in Complex Mixtures

While MS techniques are highly sensitive, they may not always provide sufficient information for the unambiguous structural elucidation of a novel or unknown compound. pcom.edu In such cases, the hyphenation of Liquid Chromatography with Nuclear Magnetic Resonance (LC-NMR) spectroscopy is an invaluable tool. up.ac.za

LC-NMR allows for the acquisition of detailed NMR spectra (such as ¹H NMR and ¹³C NMR) of compounds as they elute from the HPLC column. This provides direct and unambiguous structural information, including stereochemistry, which is crucial for the definitive identification of PA isomers. nih.gov Although less sensitive than LC-MS, LC-NMR is a powerful technique for the structural confirmation of PAs in complex plant extracts without the need for tedious isolation of individual components. pcom.edu

Computational Chemistry and Theoretical Studies of Hexahydro 1h Pyrrolizine Systems

Density Functional Theory (DFT) Calculations for Geometry Optimization and Energy Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, employed to investigate the electronic structure of many-body systems. nih.gov This approach is broadly applied to predict and study material properties by calculating the total energy of a system based on its electron density. arxiv.org For molecules like (1r,7Ar)-hexahydro-1h-pyrrolizin-1-ol, DFT calculations are crucial for determining the most stable three-dimensional structure, a process known as geometry optimization.

The process of full geometry optimization involves minimizing the total energy of the molecule with respect to the positions of its atoms. arxiv.org This yields the ground-state structure, providing key information on bond lengths, bond angles, and dihedral angles. Various functionals, such as the popular PBE or hybrid functionals like B3LYP, are combined with specific basis sets (e.g., 6-31G(d) or cc-pVDZ) to perform these calculations. arxiv.orgchemistry.kz The choice of functional and basis set is critical as it significantly affects the accuracy of the results. arxiv.org Once the optimized geometry is found, its energy and other electronic properties can be analyzed to understand its stability and reactivity.

Basic computational properties for this compound have been predicted and are summarized in the table below.

| Property | Predicted Value |

| Molecular Formula | C₇H₁₃NO |

| Molecular Weight | 127.18 g/mol |

| Topological Polar Surface Area (TPSA) | 23.47 Ų |

| LogP (Octanol-Water Partition Coefficient) | 0.2154 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 2 |

| Rotatable Bonds | 0 |

This data is based on computational predictions.

Conformational Analysis of Pyrrolizidine (B1209537) Ring Systems

The pyrrolizidine scaffold consists of two fused five-membered rings (a pyrrolidine ring system). The flexibility of these rings means the molecule can exist in various spatial arrangements, or conformations. Conformational analysis is the study of these different arrangements and their relative energies. The pyrrolidine ring is known to adopt two primary puckered forms, often described as "envelope" conformers, labeled as C-exo and C-endo. The specific puckering can be influenced by the nature and position of substituents on the ring.

Prediction of Spectroscopic Properties from Quantum Chemical Models

Quantum chemical models are instrumental in predicting the spectroscopic properties of molecules, which provides a powerful method for structure verification and elucidation when compared with experimental data. nih.gov DFT calculations, in particular, are widely used to compute Nuclear Magnetic Resonance (NMR), infrared (IR), and Raman spectra. nih.gov

The typical workflow for predicting NMR spectra involves first performing a thorough conformational search and geometry optimization for the molecule at a given level of theory (e.g., MPW1PW91/6-31g(d)). acs.org Following optimization, NMR shielding tensors are calculated using methods like the Gauge-Including Atomic Orbital (GIAO). ruc.dk The calculated shieldings are then converted into chemical shifts, which can be directly compared with experimental ¹H and ¹³C NMR data. This comparison is a robust method for assigning the correct structure among several possibilities or confirming the stereochemistry of a complex molecule like a pyrrolizidine alkaloid. acs.orgruc.dk

Similarly, vibrational spectra (IR and Raman) can be predicted. After geometry optimization, a calculation of the harmonic vibrational frequencies is performed. chemistry.kz This process determines the energies of molecular vibrations. The intensities of IR absorptions are related to the change in the molecule's dipole moment during a vibration, while Raman intensities are related to the change in its polarizability. arxiv.orgnih.gov The resulting computed spectrum, showing frequency versus intensity, can be compared to an experimental spectrum to help assign observed vibrational bands to specific molecular motions. nih.gov

Mechanistic Insights into Organic Reactions involving Pyrrolizine Scaffolds

Computational chemistry has become an indispensable tool for elucidating the mechanisms of complex organic reactions. mdpi.comnih.gov By modeling the reaction pathway at a molecular level, researchers can gain insights that are often difficult or impossible to obtain through experiments alone. For reactions involving the pyrrolizine scaffold, such as its synthesis or derivatization, DFT calculations can be used to map out the entire reaction coordinate.

This involves locating and characterizing the structures and energies of all relevant species along the reaction pathway, including reactants, products, intermediates, and, most importantly, transition states. The energy of the transition state determines the activation energy barrier of a reaction step, which governs its rate. mdpi.com By comparing the energy barriers of different potential pathways, the most likely reaction mechanism can be identified.

For example, in studying the synthesis of a substituted pyrrolizine, computational models can help determine whether the reaction proceeds through a concerted or stepwise mechanism, explain the observed stereoselectivity by comparing the energies of transition states leading to different stereoisomers, and understand the role of catalysts or solvents in the reaction. nih.gov This predictive power allows for the optimization of reaction conditions and the rational design of new synthetic routes. mdpi.com

Biochemical Activity and Mechanistic Investigations of Pyrrolizidine Alkaloids

Enzyme Inhibitory Mechanisms of Pyrrolizidine (B1209537) Alkaloids

A notable characteristic of certain polyhydroxylated pyrrolizidine alkaloids is their ability to inhibit the activity of glycosidase enzymes. This inhibitory action is a key aspect of their biochemical profile.

Several pyrrolizidine alkaloids have been identified as potent inhibitors of various glycosidases. For instance, the polyhydroxylated pyrrolizidine alkaloid australine is a strong competitive inhibitor of the α-glucosidase, amyloglucosidase, with a 50% inhibition observed at a concentration of 5.8 µM. It also inhibits the glycoprotein processing enzyme glucosidase I. Another example is pochonicine, a polyhydroxylated pyrrolizidine alkaloid isolated from a fungal strain, which is a potent inhibitor of β-N-acetylglucosaminidases (GlcNAcases) from a variety of organisms, including insects and fungi umt.edu.myjppres.com. The inhibitory activity of these alkaloids can be quite specific. Swainsonine, for example, only inhibits α-mannosidase and Golgi mannosidase II, while others may exhibit a broader spectrum of activity against several glycosidases nih.gov. The potency of inhibition can also vary depending on the source of the enzyme and the assay conditions nih.gov.

The table below summarizes the glycosidase inhibitory activity of selected pyrrolizidine alkaloids.

| Pyrrolizidine Alkaloid | Target Enzyme(s) | Observed Inhibition |

| Australine | α-Amyloglucosidase, Glucosidase I | Competitive inhibitor of amyloglucosidase (50% inhibition at 5.8 µM) |

| Pochonicine | β-N-Acetylglucosaminidases (GlcNAcases) | Potent inhibitor |

| Swainsonine | α-Mannosidase, Golgi mannosidase II | Specific inhibition |

The mechanism by which pyrrolizidine alkaloids inhibit glycosidases is believed to involve the mimicry of the transition state of the glycosidic bond hydrolysis reaction. For australine, its inhibitory action has been attributed in part to its protonation within the enzyme's active site acs.org. This protonated form of the alkaloid is thought to mimic the positively charged oxacarbenium ion transition state that is formed during the enzyme-catalyzed hydrolysis of the glycosidic bond acs.org. Glycoside hydrolases catalyze the cleavage of glycosidic bonds through general acid catalysis, which involves a proton donor and a nucleophile koreascience.kr. The hydrolysis can proceed through two main mechanisms: a retaining mechanism or an inverting mechanism, which result in the retention or inversion of the anomeric configuration of the product, respectively koreascience.kr. In the retaining mechanism, a covalent intermediate is formed between the sugar and the enzyme koreascience.kr. By mimicking the oxacarbenium ion-like transition state, pyrrolizidine inhibitors can bind tightly to the active site of the glycosidase, thereby blocking the catalytic process.

Molecular Interactions with Biological Targets

Beyond enzyme inhibition, pyrrolizidine alkaloids can interact with other critical biological molecules, leading to a range of cellular effects, including genotoxicity.

Many pyrrolizidine alkaloids are known to be genotoxic and tumorigenic. Their toxicity is not inherent to the parent molecule but arises from their metabolic activation in the liver by cytochrome P450 enzymes. This metabolic process converts the alkaloids into reactive pyrrolic metabolites, such as dehydropyrrolizidine alkaloids (dehydro-PAs) and the further hydrolyzed product, 6,7-dihydro-7-hydroxy-1-hydroxymethyl-5H-pyrrolizine (DHP) umt.edu.myacs.org. These reactive metabolites are electrophilic and can readily bind to cellular macromolecules, including DNA, to form DNA adducts umt.edu.myacs.org. The formation of these DHP-derived DNA adducts is considered a key event in the genotoxic mechanism leading to tumorigenicity acs.org. It is hypothesized that these DNA adducts may serve as biomarkers for both exposure to and tumorigenicity of pyrrolizidine alkaloids acs.org. This genotoxic mechanism, mediated by the formation of DHP-derived DNA adducts, is thought to be a general mechanism for the induction of tumors by a wide range of carcinogenic pyrrolizidine alkaloids acs.org.

Some polyhydroxylated pyrrolizidine alkaloids have demonstrated antiviral activities. For instance, australine and alexine have been shown to inhibit the activity of glycosidases that are involved in the nitrogen-linked glycosylation process of the Human Immunodeficiency Virus (HIV), which in turn restricts the formation of syncytium. While the potential for alkaloids to act as antiviral agents against the Dengue virus (DENV) has been a subject of interest, specific studies detailing the direct interaction of (1r,7Ar)-hexahydro-1h-pyrrolizin-1-ol or closely related pyrrolizidine alkaloids with the Dengue virus envelope protein are not extensively available in the reviewed literature. However, the Dengue virus envelope protein is a known target for small-molecule inhibitors, and various phytochemicals, including other classes of alkaloids and flavonoids, have been investigated for their potential to bind to this protein and inhibit viral entry jppres.comnih.govresearchgate.netbiomedpharmajournal.orgnih.govnih.govplos.orgresearchgate.neteuropub.co.uk. Computational docking studies have been employed to explore the binding of different natural compounds to the DENV envelope protein, suggesting that this is a viable strategy for the development of anti-Dengue therapeutics jppres.comnih.govresearchgate.netnih.govnih.govplos.orgresearchgate.neteuropub.co.uk.

Structure-Activity Relationship Studies of Hexahydro-1H-pyrrolizine Derivatives

The biological activity of hexahydro-1H-pyrrolizine derivatives, particularly their glycosidase inhibitory properties, is highly dependent on their stereochemistry and the nature of their substituents. Structure-activity relationship (SAR) studies have provided valuable insights into the features that govern their inhibitory potency and selectivity.

For polyhydroxylated pyrrolizidine alkaloids like australine and its analogues, the stereochemistry at the bridgehead carbon (C-7a) and the configuration of the hydroxyl groups are critical for their interaction with glycosidases nih.gov. For example, australine and alexine differ only in the stereochemistry at the C-7a position, which influences their inhibitory profiles nih.gov. The synthesis of various epimers and analogues of these natural products has been a key strategy to probe the structure-activity relationships nih.gov.

Studies on synthetic analogues have shown that modifications to the pyrrolizidine core can significantly impact inhibitory activity. For instance, the fluorination of australine at the C-7 position was found to enhance its inhibitory activity against α-glucosidase from Aspergillus niger nih.gov. This was a notable finding, as it represented the first case where the substitution of a hydroxyl group with fluorine increased the glycosidase inhibitory activity nih.govresearchgate.net. Conversely, the enantiomers of these fluorinated derivatives showed no inhibitory activity, highlighting the strict stereochemical requirements for binding to the enzyme's active site nih.gov. These findings underscore the importance of the spatial arrangement of substituents on the hexahydro-1H-pyrrolizine skeleton for effective glycosidase inhibition.

The table below presents a summary of the structure-activity relationship findings for certain hexahydro-1H-pyrrolizine derivatives as glycosidase inhibitors.

| Compound/Modification | Effect on Glycosidase Inhibition | Reference |

| Australine vs. Alexine (Stereoisomers at C-7a) | Different inhibitory profiles | nih.gov |

| C-7 Fluorination of Australine | Enhanced inhibition of A. niger α-glucosidase | nih.gov |

| Enantiomers of Fluorinated Australine Derivatives | No inhibitory activity | nih.gov |

Applications in Chemical Research and Development

Utilization as Chiral Building Blocks in Complex Molecule Synthesis

The enantiomerically pure structure of compounds like (1r,7Ar)-hexahydro-1h-pyrrolizin-1-ol positions them as valuable components of the "chiral pool," which comprises readily available, naturally occurring chiral molecules used for asymmetric synthesis. nih.govyoutube.comuh.edu The inherent stereochemistry of the pyrrolizidine (B1209537) nucleus can be transferred to new, more complex molecules, guiding the formation of desired stereoisomers. This approach is fundamental in the synthesis of natural products and pharmaceutically active compounds, where specific stereochemistry is often crucial for biological activity.

The synthesis of complex natural products often relies on the use of such chiral synthons. For instance, the total synthesis of various alkaloids and other biologically active molecules frequently employs starting materials with pre-existing stereocenters to control the stereochemical outcome of subsequent reactions. nih.gov The pyrrolizidine core, as found in this compound, has been a foundational element in the asymmetric synthesis of numerous target molecules, including other pyrrolizidine alkaloids like (+)-amabiline. nih.gov

Table 1: Examples of Chiral Pyrrolizidine Scaffolds in Synthesis

| Chiral Building Block | Target Molecule Class | Synthetic Strategy | Reference |

|---|---|---|---|

| L-proline derivative | Pyrrolizidine Alkaloids | Asymmetric approaches from chiral pool | nih.gov |

| L-malic acid | Polyhydroxypyrrolizidines | Cycloaddition to derived nitrones | researchgate.net |

Development of Pyrrolizine-Based Chemical Libraries

The pyrrolizine scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities. This has prompted the development of chemical libraries based on this core structure to explore new therapeutic possibilities. Diversity-oriented synthesis (DOS) is a key strategy employed to generate collections of structurally diverse small molecules from a common starting material. acs.orgnih.gov This approach allows for the systematic exploration of chemical space around the pyrrolizine core.

Combinatorial chemistry techniques, often performed on a solid support, enable the rapid synthesis of a large number of related compounds. researchgate.netnih.gov By applying various chemical transformations to a core scaffold like hexahydro-1H-pyrrolizin-1-ol, libraries of novel derivatives can be generated efficiently. These libraries are then screened against biological targets to identify new lead compounds for drug discovery programs. The goal is to create a wide range of molecular shapes and functionalities to maximize the chances of finding a compound that interacts with a specific biological target. chemrxiv.org

Table 2: Strategies for Pyrrolizine-Based Library Development

| Strategy | Core Scaffold Principle | Key Methodologies | Potential Applications |

|---|---|---|---|

| Diversity-Oriented Synthesis (DOS) | Generation of skeletal diversity from a common precursor. acs.org | Cascade reactions, multicomponent reactions. | Discovery of novel drug candidates. acs.org |

| Solid-Phase Combinatorial Synthesis | Attachment of a core unit to a resin, followed by sequential reactions. nih.gov | Split-and-pool synthesis. | High-throughput screening for bioactivity. researchgate.net |

Exploration of Novel Reactivity and Chemical Transformations

The chemical structure of this compound, containing both a secondary alcohol and a tertiary amine within a bicyclic system, offers opportunities for exploring novel chemical transformations. The reactivity of the alcohol group (e.g., oxidation, esterification, etherification) and the amine (e.g., quaternization, N-oxide formation) can be exploited to create a wide array of derivatives.

Modern synthetic methods are continually being applied to heterocyclic systems like pyrrolizines to develop new and efficient ways to build molecular complexity. Palladium-catalyzed cascade reactions, for example, have been used to create complex fused heterocycles from functionalized pyrrole precursors. acs.org C-H bond functionalization is another powerful technique that allows for the direct modification of the pyrrolizine core, enabling the introduction of new substituents in a highly controlled manner. rsc.org Furthermore, the chiral nature of the molecule allows for its use as a potential chiral ligand or catalyst in asymmetric reactions, where the stereogenic centers of the pyrrolizidine framework can influence the stereochemical outcome of a reaction. alfachemic.comnih.gov

Table 3: Novel Synthetic Transformations Involving Pyrrolizine Scaffolds

| Reaction Type | Description | Reagents/Catalysts | Resulting Structures | Reference |

|---|---|---|---|---|

| C-H Bond Functionalization | Direct alkenylation of a pyrrole scaffold followed by intramolecular cyclization. | Rhodium or Palladium catalysts | Functionalized pyrrolizine derivatives. | rsc.org |

| Cascade Transformation | Carboxypalladation-triggered cascade sequences of functionalized alkynes. | Pd(OAc)2 | Isobenzofuran-fused pyrrolizines. | acs.org |

Q & A

Basic: What experimental precautions are critical when synthesizing (1r,7Ar)-hexahydro-1H-pyrrolizin-1-ol derivatives?

Methodological Answer:

- Hazard Mitigation : Wear protective gloves, eye protection, and lab coats due to acute toxicity risks (Category 4 for oral, dermal, and inhalation exposure) .

- Reaction Setup : Use inert atmospheres (e.g., nitrogen) to avoid unintended reactions with oxidizing/reducing agents, as incompatibility with strong acids/bases is noted .

- Waste Handling : Follow institutional guidelines for hazardous waste disposal, as combustion may release toxic fumes .

Basic: How can researchers validate the purity and structural integrity of this compound?

Methodological Answer:

- Chromatography : Use HPLC with UV detection to assess purity, referencing retention times against known standards.

- Spectroscopic Analysis :

- Physical Properties : Measure melting points and solubility in polar/non-polar solvents, noting gaps in existing data (e.g., no reported melting/boiling points) .

Advanced: How to design stability studies for this compound under varying pH and temperature conditions?

Methodological Answer:

- Experimental Design :

- pH Stability : Prepare buffered solutions (pH 2–12) and monitor degradation via UV-Vis or LC-MS over 24–72 hours. Compare with SDS-reported incompatibilities (e.g., instability in acidic/basic media) .

- Thermal Stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds .

- Data Interpretation : Quantify degradation products and model kinetic parameters (e.g., Arrhenius plots) to predict shelf-life under storage conditions .

Advanced: How to resolve contradictions in reported toxicity profiles of pyrrolizine analogs?

Methodological Answer:

- Meta-Analysis Framework :

- Literature Review : Compare acute toxicity data (e.g., LD) across structurally similar compounds, noting discrepancies in assay protocols (e.g., oral vs. dermal exposure) .

- In Silico Modeling : Use QSAR (Quantitative Structure-Activity Relationship) tools to predict toxicity endpoints and validate against conflicting empirical data .

- Replication Studies : Conduct standardized OECD Guideline 423 assays for acute oral toxicity, ensuring alignment with GHS Category 4 thresholds .

Advanced: What methodologies are recommended for assessing the ecological impact of this compound?

Methodological Answer:

- Ecotoxicology Assays :

- Risk Modeling : Apply PBT (Persistence, Bioaccumulation, Toxicity) criteria using EPI Suite™ to prioritize mitigation strategies .

Basic: What synthetic routes are feasible for modifying the pyrrolizine core?

Methodological Answer:

- Ring Functionalization :

- Quinoline Hybridization : Adapt methods from related quinoline-pyrrolizine hybrids, e.g., coupling 6-hydroxy-4-quinolinyl moieties via Suzuki-Miyaura cross-coupling .

- Hydroxyl Group Derivatization : Protect the hydroxyl group with tert-butyldimethylsilyl (TBDMS) ethers before further alkylation/acylation .

- Yield Optimization : Use Design of Experiments (DoE) to vary reaction time, temperature, and catalyst loading (e.g., Pd/C for hydrogenation) .

Advanced: How to address the lack of thermodynamic data (e.g., partition coefficient, vapor pressure) for computational modeling?

Methodological Answer:

- Experimental Measurements :

- LogP Determination : Use shake-flask or HPLC-derived methods to measure octanol-water partition coefficients .

- Vapor Pressure : Employ gas saturation or transpiration methods with GC-MS detection .

- Computational Estimation : Apply COSMOtherm or ACD/PhysChem Suite to predict properties, validating against sparse experimental data .

Table 1: Key Data Gaps and Proposed Solutions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.